molecular formula C9H9N3O B1287698 7-Methoxyquinazolin-4-amine CAS No. 21560-97-4

7-Methoxyquinazolin-4-amine

Cat. No. B1287698
CAS RN: 21560-97-4
M. Wt: 175.19 g/mol
InChI Key: OPTQENVXDQCIOV-UHFFFAOYSA-N
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Description

7-Methoxyquinazolin-4-amine is a compound that has been studied for its potential as an anticancer agent. It is a derivative of the quinazoline family, which is known for its various biological activities. The compound has been identified as a potent apoptosis inducer, which is a desirable trait for cancer therapeutics. It has shown efficacy in human MX-1 breast and other mouse xenograft cancer models, indicating its potential for further development as a clinical candidate for cancer treatment .

Synthesis Analysis

The synthesis of 7-Methoxyquinazolin-4-amine derivatives has been approached through various methods. One such derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was synthesized as part of a structure-activity relationship (SAR) study, which involved the replacement of functional groups in the lead compound to optimize anticancer activity . Another derivative, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was synthesized from methyl 4-hydroxy-3-methoxybenzoate through a five-step process including substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . Additionally, a series of 7-(3-(substituted-phenoxy) propoxy) quinazoline derivatives were synthesized with varying yields, demonstrating the versatility of the quinazoline scaffold for chemical modifications .

Molecular Structure Analysis

The molecular structure of 7-Methoxyquinazolin-4-amine derivatives has been confirmed using various spectroscopic techniques. For instance, the structure of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was confirmed by 1H NMR and MS spectrum . Similarly, the structures of the 7-(3-(substituted-phenoxy) propoxy) quinazoline derivatives were characterized by IR, 1H NMR, 13C NMR, MS, and elemental analysis . These studies highlight the importance of structural confirmation in the development of new compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-Methoxyquinazolin-4-amine derivatives are crucial for understanding the compound's reactivity and potential for further modification. The synthesis processes described in the papers involve reactions such as substitution, nitration, reduction, cyclization, and chlorination, which are common in the synthesis of heterocyclic compounds . These reactions are important for introducing various functional groups that can enhance the biological activity of the compound.

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of 7-Methoxyquinazolin-4-amine, such properties can be inferred from the molecular structure and synthesis methods. The presence of a methoxy group suggests increased lipophilicity, which can influence the compound's ability to penetrate biological membranes, such as the blood-brain barrier, as observed with N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine . The synthesis methods indicate that the compound can be modified to enhance its physical and chemical properties, which is essential for optimizing its pharmacological profile.

Scientific Research Applications

Application 1: Antitumor Activity Evaluation of Quinazoline Derivatives

  • Summary of the Application : A series of novel 4,6,7-trisubstituted quinazoline derivatives were designed, synthesized, and evaluated for their antitumor activity against four human cancer cells (PC-3, MGC-803, A549, and Eca-109) using MTT assay .
  • Results or Outcomes : Among the compounds tested, compound 11k showed the most potent cytotoxicity against PC-3 cells (IC 50 = 5.59 ± 0.78 μM). Compound 11k also significantly inhibited the colony formation and migration of PC-3 cells. Meanwhile, compound 11k induced cell cycle arrest at S-phase and cell apoptosis, as well as increased accumulation of intracellular reactive oxygen species .

Application 2: Antiproliferative Activities of Quinazoline Derivatives

  • Summary of the Application : A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549, and H1975) .
  • Results or Outcomes : Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro. Further mechanism studies revealed that compound 22s could obviously inhibit the colony formation and migration of MGC-803 cells. At the same time, compound 22s could induce apoptosis of MGC-803 cells and induced cell cycle arrest at G1-phase .

Application 3: Synthesis of Quinazolin-4(1H)-ones

  • Summary of the Application : Quinazolinones have broad applications in the biological, pharmaceutical and material fields. A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones is proposed .
  • Methods of Application or Experimental Procedures : The synthetic route involves a copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines .
  • Results or Outcomes : This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .

Application 4: EGFR Tyrosine Kinase Inhibitors for Treatment of Non-Small Cell Lung Cancer

  • Summary of the Application : Anilino quinazoline based EGFR tyrosine kinase inhibitors have revolutionized the treatment of non-small cell lung cancer (NSCLC). Two such inhibitors, F-MPG and OH-MPG, have been developed and demonstrated to be powerful non-invasive imaging tools for differentiating EGFR mutation status and stratifying NSCLC patients for EGFR-TKI treatment .
  • Methods of Application or Experimental Procedures : The treatment efficacy of F-MPG or OH-MPG was monitored by 18F-FDG-PET, indicating that tumor uptake in treated groups was significantly decreased .
  • Results or Outcomes : Both F-MPG and OH-MPG displayed high therapeutic effect to NSCLC cells. More importantly, compared with a standard EGFR-TKI, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035), F-MPG and OH-MPG showed stronger tumor inhibition in preclinical models .

Application 5: Production and Application of Menaquinone-7

  • Summary of the Application : Menaquinone-7, a highly valuable member of the vitamin K series, has significant effects on preventing osteoporosis and cardiovascular disease besides its positive effects on blood coagulation .
  • Methods of Application or Experimental Procedures : The production of menaquinone-7 involves upstream and downstream processing developments, including solid versus liquid fermentations, static versus agitated fermentations and online versus post-production recovery .
  • Results or Outcomes : The production and application of menaquinone-7 provides a new perspective in the biological, pharmaceutical and material fields .

Application 6: Biological Applications of Quinazolinone Analogues

  • Summary of the Application : Quinazolinone derivatives have shown various biological activities, including anti-inflammatory activities and inhibition of HIV .
  • Results or Outcomes : The results of these studies suggest that quinazolinone derivatives could be potential therapeutic agents for various diseases .

properties

IUPAC Name

7-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTQENVXDQCIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604328
Record name 7-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinazolin-4-amine

CAS RN

21560-97-4
Record name 7-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxyquinazolin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
Y Chen, M Feng, S Li, J Xu, H Ning, Y He… - Bioorganic & medicinal …, 2012 - Elsevier
… 7-methoxyquinazolin-4-amine([ 18 F]1), N-(3-ethynylphenyl)-6-(2-[ 18 F]fluoroethoxy)-7-methoxyquinazolin-4-amine… -(2-[ 18 F]fluoroethoxy)-7-methoxyquinazolin-4-amine([ 18 F]3) were …
Number of citations: 12 www.sciencedirect.com
K Yokoyama, N Ishikawa, S Igarashi, N Kawano… - Bioorganic & medicinal …, 2008 - Elsevier
… 14g (470 mg, 94%) was obtained as a colorless amorphous from 2-chloro-N-cycloheptyl-7-methoxyquinazolin-4-amine 13c (360 mg, 1.18 mmol) and 4-pyrrolidin-1-ylpiperidine (360 mg…
Number of citations: 38 www.sciencedirect.com
TT Lan, DT Anh, H Pham‐The, DTM Dung… - Chemistry & …, 2020 - Wiley Online Library
Two series of 3‐[(1‐benzyl‐1H‐1,2,3‐triazol‐4‐yl)methyl]quinazolin‐4(3H)‐ones and N‐(1‐benzylpiperidin‐4‐yl)quinazolin‐4‐amines were designed initially as potential acetylcholine …
Number of citations: 4 onlinelibrary.wiley.com
V Chandregowda, AK Kush, GC Reddy - European journal of medicinal …, 2009 - Elsevier
A series of 6, 7-dialkoxy-4-anilinoquinazolines were designed, synthesized by substituting different heterocycles on 6-position and a variety of anilines on 4-position of the quinazoline. …
Number of citations: 190 www.sciencedirect.com
CRM Asquith, KA Maffuid, T Laitinen… - …, 2019 - Wiley Online Library
Quinoline‐ and quinazoline‐based kinase inhibitors of the epidermal growth factor receptor (EGFR) have been used to target non‐small cell lung cancer (NSCLC) and chordomas with …
CRM Asquith, N Fleck, CD Torrice, DJ Crona… - Bioorganic & medicinal …, 2019 - Elsevier
… N-[4-(benzyloxy)phenyl]-7-methoxyquinazolin-4-amine (5) as a colourless solid (91 %, 251 mg, 0.701 mmol) MP 247-249 C; 1 H NMR (400 MHz, DMSO-d 6 ) δ 11.58 (s, 1H), 8.87 (d, J …
Number of citations: 19 www.sciencedirect.com
S Yoon, D Zuo, JH Kim, I Yoon, J Ann, SE Kim… - Bioorganic & Medicinal …, 2018 - Elsevier
According to recent studies, leucyl-tRNA synthetase (LRS) acts as a leucine sensor and modulates the activation of the mammalian target of rapamycin complex 1 (mTORC1) activation. …
Number of citations: 10 www.sciencedirect.com
T Ghoshal - ARKIVOC, 2023 - arkat-usa.org
The acid-catalyzed cyclization of 2-aminobenzamides into 4-quinazolines was achieved using a combination of carbon and aluminum electrodes under electrochemical conditions. …
Number of citations: 2 www.arkat-usa.org
Y Ju, J Wu, X Yuan, L Zhao, G Zhang… - Journal of Medicinal …, 2018 - ACS Publications
Adenosine triphosphate (ATP)-competitive inhibitors of the epidermal growth factor receptor (EGFR) have provided a significant improvement in the disease outcome of nonsmall cell …
Number of citations: 24 pubs.acs.org
A Ahmadi, E Mohammadnejadi… - Computers in Biology and …, 2023 - Elsevier
Epidermal-growth factor receptor (EGFR) is a transmembrane tyrosine kinase (TK) with a significant role in cell survival. EGFR is upregulated in various cancer cells and known as a …
Number of citations: 5 www.sciencedirect.com

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